

Spectral Analysis of N-Benzylformamide: A Technical Guide

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Compound of Interest

Compound Name: **N-Benzylformamide**

Cat. No.: **B155507**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **N-Benzylformamide** (C_8H_9NO), a compound of interest in various research and development sectors. The following sections present key spectral data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

1H NMR Spectral Data

Proton NMR (1H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

Table 1: 1H NMR Spectral Data for **N-Benzylformamide**

Solvent	Spectrometer Frequency (MHz)	Chemical Shift (δ) ppm	Multiplicity	Assignment
CDCl ₃	399.65	8.47	s	H-C(O)
7.41 - 7.27	m	Ar-H		
4.53	d	CH ₂		
2.90	br s	NH		
DMSO-d ₆	399.65	8.52	t	NH
8.15	d	H-C(O)		
7.33 - 7.25	m	Ar-H		
4.31	d	CH ₂		

s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet

¹³C NMR Spectral Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.[\[1\]](#)

Table 2: ¹³C NMR Spectral Data for **N-Benzylformamide** in CDCl₃

Chemical Shift (δ) ppm	Assignment
162.6	C=O
138.1	Ar-C (quaternary)
128.7	Ar-CH
127.8	Ar-CH
127.5	Ar-CH
45.0	CH ₂

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of **N-Benzylformamide**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **N-Benzylformamide**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry vial.[\[2\]](#)
- Filter the solution through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.[\[2\]](#)
- Cap the NMR tube securely.

2. Instrument Setup:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve a homogeneous magnetic field, which is crucial for high-resolution spectra.[\[3\]](#)
- Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).

3. Data Acquisition (^1H NMR):

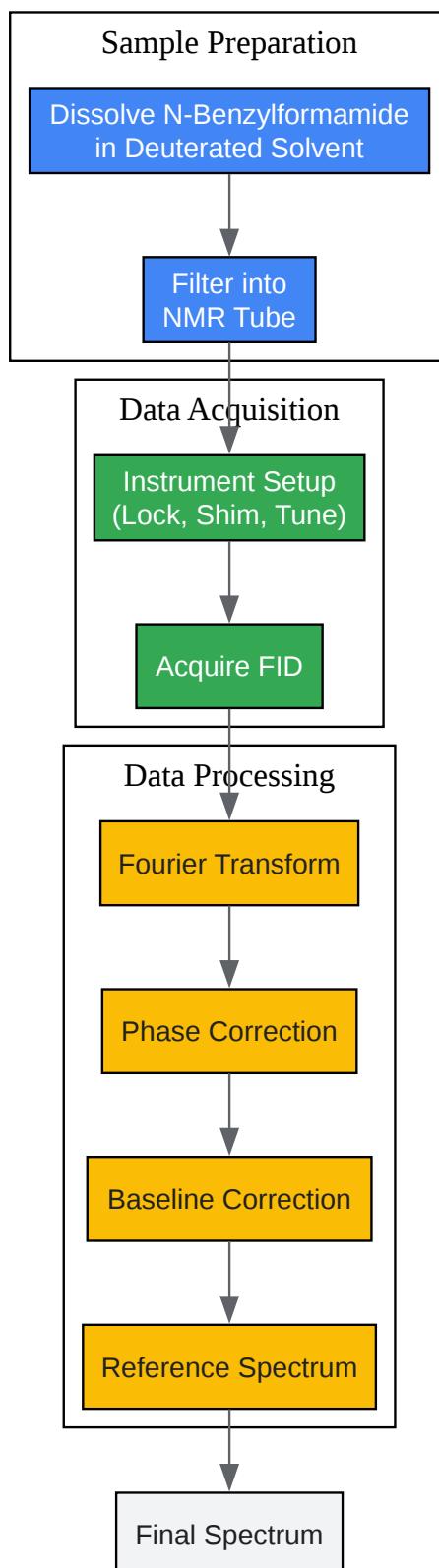
- Use a standard single-pulse experiment.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- Set a relaxation delay of 1-2 seconds between scans.

4. Data Acquisition (^{13}C NMR):

- Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum and enhance sensitivity.[3]
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- Acquire a larger number of scans compared to ^1H NMR to compensate for the lower natural abundance and sensitivity of the ^{13}C nucleus (this can range from several hundred to several thousand scans depending on the sample concentration).[2]
- Use a relaxation delay of 2-5 seconds.[3]

5. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
- Perform baseline correction to obtain a flat baseline.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).



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NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

Table 3: Key IR Absorption Bands for **N-Benzylformamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	N-H stretch
~3060	Medium	Aromatic C-H stretch
~2850	Medium	Aliphatic C-H stretch
~1660	Strong	C=O stretch (Amide I)
~1540	Medium	N-H bend (Amide II)
~1450 & ~1495	Medium	Aromatic C=C stretch

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, ATR, or solution).

Experimental Protocol for FT-IR Spectroscopy

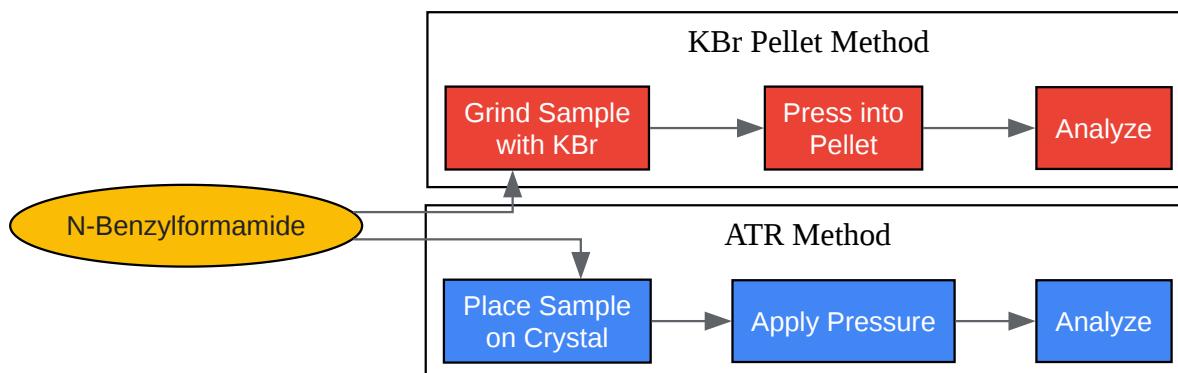
1. KBr Pellet Method:

- Grind 1-2 mg of **N-Benzylformamide** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[\[4\]](#)[\[5\]](#) The mixture should be a fine, homogeneous powder.[\[5\]](#)
- Transfer the powder to a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[\[6\]](#)

- Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum.

2. Attenuated Total Reflectance (ATR) Method:

- Place a small amount of solid **N-Benzylformamide** directly onto the ATR crystal (e.g., diamond or zinc selenide).[7][8]
- Apply pressure using the anvil to ensure good contact between the sample and the crystal. [7]
- Acquire a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum.



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IR Sample Preparation Methods

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well

as to elucidate its structure through fragmentation patterns.

Mass Spectral Data

The mass spectrum of **N-Benzylformamide** typically shows a prominent molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for **N-Benzylformamide** (Electron Ionization)

m/z	Relative Intensity	Assignment
135	High	[M] ⁺ (Molecular Ion)
106	High	[M - CHO] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Medium	[C ₆ H ₅] ⁺ (Phenyl ion)
44	Medium	[H ₂ NCO] ⁺

Note: Relative intensities can vary depending on the instrument and ionization conditions.

Experimental Protocol for Mass Spectrometry

1. Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Prepare a dilute solution of **N-Benzylformamide** (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[9]
- GC Conditions:
 - Injector: Split/splitless injector, typically at 250 °C.
 - Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

- MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Ion Trap.
- Scan Range: m/z 40-400.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

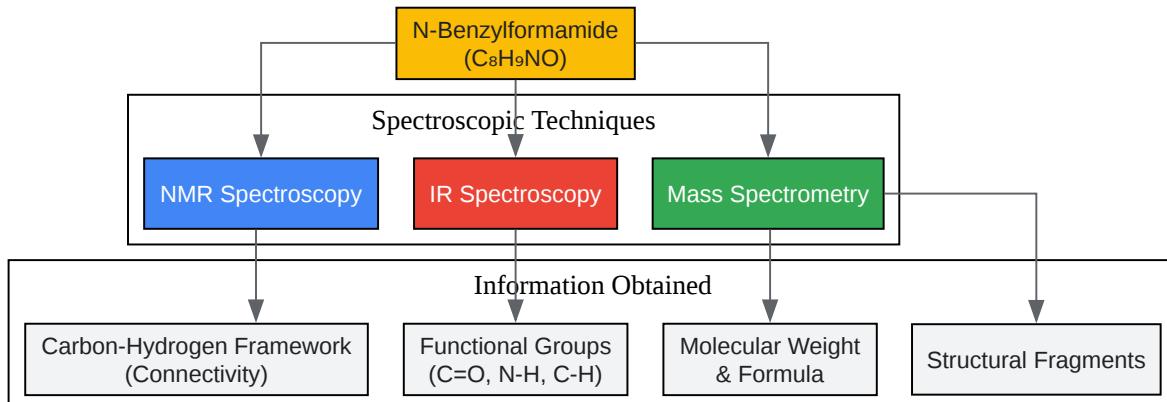
- Sample Preparation: Prepare a dilute solution of **N-Benzylformamide** (approximately 1-10 µg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).

- LC Conditions:

- Column: A reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%) to aid ionization.
- Flow Rate: 0.2-0.5 mL/min.

- MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Scan Range: m/z 50-500.
- For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion (e.g., $[M+H]^+$ at m/z 136) and subjecting it to collision-induced dissociation (CID).[\[10\]](#)

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Relationship Between Spectroscopic Techniques and Structural Information

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